molecular formula C9H4Br2O2 B048555 3,6-Dibromochromone CAS No. 115237-39-3

3,6-Dibromochromone

Cat. No.: B048555
CAS No.: 115237-39-3
M. Wt: 303.93 g/mol
InChI Key: XJSJGLRPSYOZLW-UHFFFAOYSA-N
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Description

3,6-Dibromochromone is a high-value, multifunctional chemical scaffold designed for advanced organic synthesis and medicinal chemistry research. This compound features two strategically positioned bromine atoms on the chromone (1-benzopyran-4-one) core, which serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This makes it a pivotal building block for the synthesis of diverse chromone derivatives and complex heterocyclic libraries. In drug discovery, the chromone scaffold is recognized for its wide range of biological activities, and this compound is specifically utilized to develop and investigate novel analogs as potential inhibitors of various kinases, as anti-cancer agents, and as modulators of inflammatory pathways. Its mechanism of action in biological systems is typically derived from the final synthesized target molecule, which may interact with enzymatic active sites or cellular receptors. Researchers leverage this brominated intermediate to explore structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties in lead compound development. This product is presented with high purity to ensure consistent and reliable results in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJGLRPSYOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dibromochromone and Its Precursors

Direct Bromination Approaches for Chromone (B188151) Systems

The direct halogenation of the chromone core is a common strategy to introduce bromine atoms. While the synthesis of 3-halochromones can be achieved through cascade ring formation and halogenation, direct C-H halogenation is another major approach. rhhz.net Various brominating agents have been explored for the C-3 bromination of chromones and related flavones, including pyridinium (B92312) bromide perbromide and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO). rhhz.net

An iodine(III)-mediated oxidative bromination protocol offers a method for the regioselective synthesis of 3-halogenated chromones. rsc.org This approach utilizes alkyl halides like dibromomethane (B42720) (CH₂Br₂) as the bromine source under mild conditions, proving effective for a range of chromone derivatives. rsc.org

For the synthesis of dibrominated carbazoles, N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been successfully used. chemicalbook.com This method involves the dropwise addition of an NBS solution to a solution of the carbazole (B46965) at low temperatures, followed by stirring at room temperature. chemicalbook.com

Stepwise Synthesis from Substituted Phenols

A versatile and widely used approach for constructing the chromone skeleton involves starting from appropriately substituted phenols. This method allows for the pre-installation of substituents on the benzene (B151609) ring before the formation of the heterocyclic ring.

Utilization of 2-Hydroxyacetophenones as Starting Materials

Substituted 2-hydroxyacetophenones are common precursors for chromone synthesis. univen.ac.za For instance, 5-substituted-2-hydroxyacetophenones can undergo bromination to yield 3-bromo-5-substituted-2-hydroxyacetophenones. univen.ac.za These halogenated acetophenones then serve as key intermediates for the subsequent cyclization to form the chromone ring. The synthesis of 3-bromo-5-substituted-2-hydroxyacetophenones has been reported with yields ranging from 66% to 87%. univen.ac.za

Cyclization Reactions to Form Chromone Ring

Several methods exist for the cyclization of 2-hydroxyacetophenone (B1195853) derivatives to form the chromone ring. The classical synthesis often involves acidic conditions. ijrpc.com For example, the Simonis reaction condenses a phenol (B47542) with a β-ketoester to yield a chromone. core.ac.uk Another common method is the Baker-Venkataraman rearrangement, which proceeds through an intramolecular condensation of an intermediate derived from a 2-hydroxyacetophenone. univen.ac.zaijrpc.com

The Vilsmeier-Haack reaction is another powerful tool for synthesizing chromone derivatives. univen.ac.za This reaction can be used to form chromone-3-carbaldehydes from 2-hydroxyacetophenones, which can then be further functionalized. univen.ac.zacore.ac.uk For example, 8-bromo-6-substituted-chromone-3-carbaldehydes have been synthesized from 3-bromo-5-substituted-2-hydroxyacetophenones using this method with yields between 85% and 87%. univen.ac.za These aldehydes can be oxidized to the corresponding carboxylic acids. univen.ac.za

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in 3,6-dibromochromone are valuable handles for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions. grafiati.comgrafiati.com These reactions typically involve the oxidative addition of the C-Br bond to a palladium(0) species, followed by reaction with a coupling partner and reductive elimination to form the new C-C bond. wikipedia.org

Heck Reaction for Alkenylation of Bromochromones

The Heck reaction is a palladium-catalyzed method for the vinylation of aryl halides. organic-chemistry.orgdiva-portal.org In the context of bromochromones, this reaction allows for the introduction of alkenyl substituents. researchgate.net The reactivity of bromochromones in the Heck reaction is dependent on the position of the bromine atom. researchgate.net It has been demonstrated that both the C-3 and C-6 bromine atoms of this compound can undergo vinylation. grafiati.comgrafiati.com For example, the reaction of this compound with methyl acrylate (B77674) in the presence of a palladium catalyst leads to vinylation at both positions. grafiati.comgrafiati.com The use of phosphine-free conditions with a phase-transfer catalyst can lead to shorter reaction times and higher yields. researchgate.net

Vinylation Strategies Involving this compound

Palladium-catalyzed vinylation provides a method for the clean and regiospecific introduction of substituents into the chromone ring system at the site of bromination. grafiati.comgrafiati.commolaid.com The reaction of this compound with various olefins, such as methyl acrylate, acrylonitrile, and styrene, can be achieved through palladium(0) insertion into the C-Br bond. grafiati.comgrafiati.com The resulting arylpalladium species then adds to the olefin, followed by palladium-hydride elimination to yield the vinylated chromone. grafiati.comgrafiati.com

Mechanochemical Synthesis Approaches for Chromone Derivatives

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. These techniques, often performed by grinding or milling solid reactants, can lead to higher yields, shorter reaction times, and reduced solvent waste, aligning with the principles of green chemistry.

Recent research has demonstrated the applicability of mechanochemistry for the synthesis of the chromone core. One notable strategy involves the dehydrative coupling of ortho-hydroxyarylenaminones with carboxylic acids. This domino reaction proceeds via an electrophilic cyclization followed by an acylation event. For instance, a solvent-free mechanochemical approach for synthesizing 3-acylchromones has been developed using iron(III) chloride (FeCl₃) as a catalyst and nanocellulose as a biocompatible reaction medium. fishersci.com This method provides a simple and environmentally benign route to a variety of 3-acylchromones in high yields. fishersci.com

Another innovative mechanochemical method facilitates the defluorinative acylation of ortho-hydroxyarylenaminones using CF₃-compounds. This reaction is uniquely enabled by ytterbium(III) oxide (Yb₂O₃), which activates the typically inert C-F bond of a trifluoromethyl group, leading to the formation of a carbonyl functionality. missouri.edu This process represents a novel transformation under mechanochemical conditions, expanding the library of accessible, diversely substituted 3-acylchromones through a domino cyclization pathway. missouri.edu While these methods have been demonstrated for 3-acylchromones, the principles are foundational for the broader class of chromone derivatives and suggest potential pathways for the synthesis of halogenated analogs under solvent-free conditions.

Alternative Synthetic Pathways for Polyhalogenated Chromones

The synthesis of polyhalogenated chromones like this compound can be approached through various pathways, primarily involving either the cyclization of appropriately halogenated precursors or the direct halogenation and subsequent functionalization of a pre-formed chromone ring.

A common strategy for creating chromones halogenated on the benzene ring (Ring A) is to start with a halogenated acyclic precursor. For example, 6-bromochromone (B1332178) can be prepared from 5'-bromo-2'-hydroxyacetophenone (B72681). smolecule.comijrar.org The subsequent introduction of a bromine atom at the C-3 position of 6-bromochromone would yield the target this compound. The bromination of the C-3 position can be achieved using reagents like N-Bromosuccinimide (NBS). missouri.edu

Another important class of reactions for modifying existing halochromones is palladium-catalyzed cross-coupling. The Heck reaction, for instance, has been successfully applied to bromochromones to introduce alkenyl functionalities. researchgate.net Research has shown that this compound can undergo palladium-catalyzed vinylation at both the C-3 and C-6 positions when reacted with methyl acrylate. researchgate.netgrafiati.comgrafiati.com This highlights the differential reactivity of the C-Br bonds and allows for selective functionalization to create more complex molecules. grafiati.comgrafiati.com

The reaction conditions for such transformations are crucial. A study on the Heck reaction of various bromochromones demonstrated that the reactivity is highly dependent on the position of the bromine atom. researchgate.net The use of phosphine-free conditions with a phase-transfer catalyst can lead to shorter reaction times and improved yields. researchgate.net

Table 1: Example of a Palladium-Catalyzed Heck Reaction with a Bromochromone Substrate.
Starting MaterialAlkeneCatalyst SystemProductYieldReference
This compoundMethyl acrylatePalladium(0) catalystProduct of vinylation at C-3 and C-6Not specified grafiati.comgrafiati.com
6-BromochromoneStyrenePd(OAc)₂ / PPh₃ / TEA6-Styrylchromone80% researchgate.net

Other synthetic strategies for halogenated chromones include the selective transformation of related scaffolds. For example, 3-bromoflavones can be synthesized in good to excellent yields from flavanones using NBS under solvent-free microwave irradiation, which represents an efficient and rapid alternative route. uni.lu Such methods, developed for related flavonoid structures, offer valuable insights and potential applicability for the synthesis of other polyhalogenated chromone derivatives.

Compound Reference Table

Table 2: List of chemical compounds mentioned in the article and their corresponding PubChem Compound Identification (CID) numbers.
Compound NamePubChem CID
This compound688706
3-Bromochromone (B1268052)521256
6-Bromochromone548522
5'-Bromo-2'-hydroxyacetophenone8643
Iron(III) chloride24380
Ytterbium(III) oxide (Ytterbia)4124403
Methyl acrylate7294
N-Bromosuccinimide (NBS)67184

Reactivity and Transformation Studies of 3,6 Dibromochromone

Electrophilic and Nucleophilic Substitution Reactions

Detailed experimental studies focusing specifically on the electrophilic and nucleophilic substitution reactions of 3,6-Dibromochromone are not extensively documented in publicly available research. However, the reactivity can be inferred from the fundamental electronic characteristics of the chromone (B188151) scaffold and the nature of the halogen substituents.

The chromone ring system is generally considered electron-poor due to the electron-withdrawing effects of the pyrone ring's carbonyl group and ether oxygen. This deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution. Any such reaction would be directed by the bromine atom at the C-6 position, which is a deactivating but ortho-para directing group. Consequently, electrophilic attack, if forced, would be expected to occur at the C-5 or C-7 positions, though requiring harsh reaction conditions.

Conversely, the electron-deficient nature of the chromone nucleus makes it more susceptible to nucleophilic attack. The C-2 and C-4 positions are particularly electrophilic. Nucleophilic addition to the C-2 position, often followed by ring-opening of the pyrone moiety, is a common reactivity pathway for chromones. While the bromine at C-3 is on a vinylic carbon and the bromine at C-6 is on an aromatic ring, their direct substitution by nucleophiles (nucleophilic aromatic substitution, SNAr) would typically require activating electron-withdrawing groups and potent nucleophiles. The formation of side-products in some reactions suggests that nucleophilic attack can lead to ring-opening. For instance, in reactions of ynones with amines, the formation of by-products can occur through conjugate addition followed by nucleophilic substitution on the aromatic ring.

Palladium(0)-Mediated Functionalization

The presence of two chemically distinct C-Br bonds in this compound makes it an interesting substrate for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for introducing new functional groups onto the chromone skeleton.

C-Br Bond Insertion and Subsequent Reactions

The key initial step in palladium(0)-mediated reactions is the oxidative addition of the Pd(0) catalyst into a carbon-halogen bond. For this compound, this insertion can occur at either the C3-Br or the C6-Br bond, forming an organopalladium intermediate. This intermediate is then poised to react with a variety of coupling partners.

The Heck reaction, which couples organohalides with alkenes, has been applied to bromochromones. researchgate.net The reaction of this compound with methyl acrylate (B77674) has been reported, demonstrating the utility of this method for forming C-C bonds at the bromine-substituted positions. researchgate.net Similarly, the Suzuki-Miyaura reaction, which utilizes organoboron compounds, has been successfully employed. A reaction between this compound and 4-ethylphenylboronic acid resulted in the formation of a diarylated product in a 48% yield, indicating that substitution at both bromine positions is achievable. rsc.org

Regiospecificity and Stereoselectivity in Cross-Coupling

The differential reactivity of the bromine atoms at the C-3 (vinylic) and C-6 (aromatic) positions is a critical factor in controlling the outcome of cross-coupling reactions. Research indicates that the C3-Br bond is generally more reactive towards Pd(0) insertion than a bromine atom on the benzene ring. researchgate.net

In a study on the Heck reaction of various bromochromones, it was demonstrated that the reactivity of the C-Br bond is highly dependent on its position. researchgate.net Competition experiments between 3-bromochromone (B1268052) and 7-bromochromone revealed a pronounced preference for the reaction to occur at the C-3 position. researchgate.net This suggests that in this compound, monosubstitution under carefully controlled conditions would likely occur at the C-3 position. However, the isolation of a diarylated product from a Suzuki-Miyaura reaction indicates that with appropriate catalysts and conditions, substitution at both C-3 and C-6 is possible. rsc.org

The stereochemistry of the incoming group in Heck reactions is typically trans on the newly formed double bond. In the case of Suzuki couplings, the reaction proceeds with retention of the geometry of the organoboron reagent.

Reaction TypeCoupling PartnerPosition(s) ReactedProduct(s)YieldReference
HeckMethyl acrylateNot specified, but by-product analysis suggests C-3 reactivity2-hydroxy-5-(2-(methoxycarbonyl)ethenyl)-3'-(methoxycarbonyl)benzophenone (by-product)Not reported researchgate.net
Suzuki-Miyaura4-Ethylphenylboronic acidC-3 and C-63,6-Bis(4-ethylphenyl)chromen-4-one48% rsc.org

Photoinduced Transformations and Reactions

Specific photochemical studies on this compound are scarce in the literature. The discussion below is based on the known photochemical behavior of the parent chromone scaffold and its derivatives.

Photocycloaddition Reactions

The C2-C3 double bond of the chromone core is known to be photochemically active and can participate in cycloaddition reactions. Upon irradiation, typically with UV light, the excited state of the chromone can react with alkenes in a [2+2] photocycloaddition to form a cyclobutane (B1203170) ring fused to the pyranone ring. This reaction provides a pathway to complex polycyclic heterocyclic systems. While this is a general reactivity pattern for chromones, specific examples involving this compound as the substrate have not been detailed in the surveyed literature. The presence of the bromine atoms could potentially influence the efficiency and selectivity of such reactions through heavy-atom effects, which can promote intersystem crossing to the triplet state.

Photoisomerization and Photorearrangement Pathways

Chromones are also known to undergo various photoisomerization and photorearrangement reactions. Upon absorption of light, they can rearrange to form different structural isomers. One common pathway involves a formal [σ2+π2] cycloaddition leading to intermediates that can rearrange to ring-contracted products like 2-hydroxy-1-indanone derivatives. Other photoreduction or photooxidation processes can also occur, leading to a variety of products depending on the reaction conditions and the substituents present on the chromone ring. However, the specific photoisomerization or photorearrangement pathways for this compound have not been explicitly investigated or reported.

Photooxidation and Photoreduction Processes

A thorough review of scientific literature did not yield specific studies focusing on the photooxidation or photoreduction processes of this compound. While photochemical reactions of other substituted chromones are known, dedicated research on the behavior of the 3,6-dibromo derivative under these conditions is not presently available.

Photoinduced Hydrogen Abstraction Mechanisms

There is no available research in the scientific literature that specifically investigates the photoinduced hydrogen abstraction mechanisms of this compound.

Cycloaddition Reactions (e.g., Diels-Alder) as Dienes or Dienophiles

Direct studies of this compound acting as a diene or dienophile in conventional Diels-Alder reactions are not extensively reported. However, its derivatives have been implicated in a reaction sequence involving a Diels-Alder type mechanism as a key step in the formation of side products during palladium-catalyzed cross-coupling reactions.

In a study focusing on the Heck reaction of various bromochromones, the reaction of this compound with methyl acrylate was noted to produce a benzophenone (B1666685) by-product. researchgate.net The proposed mechanism for the formation of this type of by-product involves an initial Heck reaction to form an alkenyl-substituted chromone. This primary product then participates in a subsequent Diels-Alder reaction with another molecule of the reagent alkene (e.g., methyl acrylate). researchgate.net This suggests that the vinylated derivative of this compound can act as a diene in a [4+2] cycloaddition.

Mechanistic Investigations of Key Transformations

Mechanistic insights into the reactivity of this compound are primarily derived from the analysis of its behavior in palladium-catalyzed cross-coupling reactions and the characterization of resulting products and by-products.

The palladium-catalyzed reaction of this compound with methyl acrylate has been shown to result in vinylation at both the C3 and C6 positions. grafiati.comgrafiati.com The formation of a benzophenone by-product in this reaction has led to a proposed mechanistic pathway that proceeds through a tricyclic intermediate formed via a Diels-Alder reaction. researchgate.net

The suggested mechanism is as follows:

Initial Heck vinylation of the this compound derivative.

The resulting vinylchromone acts as a diene and undergoes a Diels-Alder reaction with a molecule of the alkene reagent (the dienophile).

The presence of electron-withdrawing groups on the dienophile facilitates a deprotonation and subsequent opening of the chromone's heterocyclic ring in the tricyclic intermediate. researchgate.net

This ring-opened intermediate then undergoes further transformation, such as aromatization, to yield the observed benzophenone by-product. researchgate.net

In the specific case of the reaction between this compound and methyl acrylate, a derivative identified as 2-hydroxy-5-(2-(methoxycarbonyl)ethenyl)-3'-(methoxycarbonyl)benzophenone was isolated. researchgate.net

The reactivity of the bromine atoms at the C3 and C6 positions of the chromone ring is a critical factor influencing product distribution. In palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura cross-coupling, both bromine substituents can be substituted. For instance, the palladium-catalyzed vinylation with methyl acrylate can occur at both the C3 and C6 sites. grafiati.comgrafiati.com

The formation of by-products, such as the previously mentioned benzophenones, is also influenced by reaction conditions. The key step leading to these by-products is a Diels-Alder reaction between the initial product of the Heck reaction and the alkene reagent. researchgate.net The propensity for this subsequent reaction to occur, and thus the yield of the benzophenone by-product versus the desired vinylated chromone, would likely be dependent on factors such as reactant concentrations, temperature, and reaction time, which favor the cycloaddition pathway. Further dedicated studies are required to quantify the precise influence of these conditions on the product distribution for this compound.

Derivatives and Structural Modifications of 3,6 Dibromochromone

Role as a Precursor in Cross-Coupling Reactions

The C6-bromo substituent readily undergoes palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of aryl, vinyl, and alkynyl groups at this position. researchgate.netresearchgate.net The C3-bromo substituent can also participate in such reactions, often under different reaction conditions, allowing for the synthesis of diversely substituted chromones. researchgate.net For example, the palladium-catalyzed reaction with methyl acrylate (B77674) leads to vinylation at both positions. grafiati.comgrafiati.com

Use in the Synthesis of Fused Heterocyclic Systems

The reactive sites on 3,6-dibromochromone can be utilized to construct fused heterocyclic systems. For example, reaction with a binucleophile could lead to the formation of a new ring fused to the chromone (B188151) core. The pyrone ring itself can act as a diene in Diels-Alder reactions, although the presence of the C3-bromo substituent might influence the reactivity. researchgate.net

Medicinal Chemistry and Pharmacological Aspects

While research on the direct pharmacological activity of this compound is limited, its importance lies in its role as an intermediate for the synthesis of potentially bioactive molecules.

Scaffold for the Development of Novel Bioactive Molecules

The this compound scaffold provides a template for the generation of libraries of chromone derivatives for biological screening. By systematically modifying the C3 and C6 positions, chemists can explore the structure-activity relationships (SAR) of novel compounds. researchgate.netmlsu.ac.in This approach is central to modern drug discovery, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. researchgate.net

Synthesis of Derivatives with Potential Pharmacological Activity

Derivatives synthesized from this compound have the potential to exhibit a range of pharmacological activities, given the established biological profile of the chromone class. For instance, the introduction of specific pharmacophores at the C3 and C6 positions could lead to compounds with enhanced anticancer, anti-inflammatory, or antimicrobial properties. nih.govresearchgate.net In silico studies on related triarylchromones have shown potential inhibitory activity against the main protease of SARS-CoV-2, highlighting the therapeutic potential of this class of compounds. nih.gov

Spectroscopic Characterization Techniques for 3,6 Dibromochromone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3,6-Dibromochromone, the spectrum is expected to show distinct signals for the protons on the chromone (B188151) core.

The aromatic region would feature signals for H-5, H-7, and H-8, while the heterocyclic ring would show a signal for H-2. The bromine atom at C-6 and the carbonyl group at C-4 exert significant electronic effects, influencing the chemical shifts of the nearby protons. The H-5 proton is expected to be a doublet, coupled to H-7. The H-7 proton would appear as a doublet of doublets, coupled to both H-5 and H-8. The H-8 proton should also be a doublet, coupled to H-7. The singlet for the H-2 proton would likely appear downfield due to the influence of the adjacent oxygen atom and the C-3 bromine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~ 8.5 - 8.8 Singlet (s) N/A
H-5 ~ 8.1 - 8.3 Doublet (d) ~ 2.0-3.0
H-7 ~ 7.8 - 8.0 Doublet of Doublets (dd) ~ 9.0, ~2.5

Note: This table is predictive and based on general principles and data from analogous structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to each of the nine carbon atoms in its unique chemical environment.

Key signals include the carbonyl carbon (C-4), which is typically found far downfield (around 175-180 ppm), and the carbons directly attached to bromine (C-3 and C-6), which would also be significantly shifted. The remaining carbons of the aromatic and pyrone rings would appear at characteristic chemical shifts. For instance, the C-2 carbon, influenced by the adjacent oxygen and bromine, would appear at a distinct downfield position.

Data from related structures, like 6,8-dibromochromone-carboxylic acid, can be used to estimate the chemical shift ranges for the carbons in the 3,6-dibromo isomer. univen.ac.za

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~150 - 155
C-3 ~115 - 120
C-4 ~174 - 178
C-4a ~123 - 127
C-5 ~128 - 132
C-6 ~120 - 124
C-7 ~136 - 140
C-8 ~119 - 123

Note: This table is predictive and based on general principles and data from analogous structures.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity of the aromatic protons (H-5, H-7, and H-8). Cross-peaks would be expected between H-5/H-7 and H-7/H-8. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the direct assignment of C-2, C-5, C-7, and C-8 based on the already assigned proton signals. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comresearchgate.net

The FTIR spectrum of this compound is expected to be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the γ-pyrone carbonyl group (C=O) is expected in the region of 1640-1665 cm⁻¹. This is a characteristic peak for the chromone core.

C=C Stretch: Aromatic and heterocyclic C=C double bond stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: Stretching vibrations for the aryl-ether C-O bond are expected in the 1250-1100 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region, at lower wavenumbers (below 700 cm⁻¹).

Analysis of related chromone derivatives confirms these characteristic absorption regions. univen.ac.zaeurjchem.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu For this compound (C₉H₄Br₂O₂), the molecular weight is 303.93 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). Consequently, a molecule with two bromine atoms will exhibit a characteristic cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion m/z (Nominal) Combination Relative Abundance (Approx.)
[M]⁺ 302 C₉H₄(⁷⁹Br)₂O₂ ~25%
[M+2]⁺ 304 C₉H₄(⁷⁹Br)(⁸¹Br)O₂ ~50%

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. gcms.cznih.gov By determining the exact mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula C₉H₄Br₂O₂.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a crystalline solid. anton-paar.comlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous structural determination. The analysis yields precise data on:

Atomic Coordinates: The exact position of every atom (including hydrogens, if resolution permits) in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds, confirming the geometry of the chromone ring system.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including any potential halogen bonding or π-stacking interactions.

This technique would unequivocally confirm the positions of the bromine atoms at C-3 and C-6, leaving no ambiguity about the isomeric identity of the compound. As of now, the crystal structure of this compound is not available in public crystallographic databases.

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 2845686
6,8-dibromochromone-3-carboxylic acid 139040859
Carbon 5462310
Bromine 25438
Oxygen 977

Determination of Molecular Conformation and Planarity

The conformation and degree of planarity of the chromone ring system are fundamental to understanding its chemical reactivity and biological activity. X-ray crystallography is a primary tool for determining the precise three-dimensional structure of molecules in the solid state.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Non-covalent interactions play a crucial role in the solid-state packing of this compound and its derivatives, influencing their physical properties and potential applications in crystal engineering and materials science. researchgate.net Two of the most significant intermolecular forces for this class of compounds are halogen bonding and π-π stacking.

Halogen Bonding:

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgmdpi.com In the crystal structure of 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, a clear example of halogen bonding is observed. researchgate.net Molecules are linked together through a Br⋯O interaction with a distance of 3.118 (2) Å. researchgate.net The geometry of this interaction, with a C—Br⋯O angle of 162.37 (8)°, is characteristic of a strong halogen bond. researchgate.net This type of interaction has gained significant attention in fields like medicinal chemistry and supramolecular chemistry due to its strength and directionality. researchgate.netuottawa.ca

π-π Stacking:

Interactive Table of Intermolecular Interaction Data for a this compound Derivative

Interaction TypeDonor AtomAcceptor AtomDistance (Å)Angle (°)Reference
Halogen BondBrO3.118 (2)162.37 (8) (C—Br⋯O) researchgate.net
π-π StackingCentroidCentroid3.850 (2)- researchgate.net

Electronic Absorption and Emission Spectroscopy (where applicable)

Electronic absorption and emission spectroscopy provide valuable information about the electronic transitions within a molecule and are sensitive to its structure and environment.

The electronic absorption spectra of chromone derivatives are typically characterized by multiple absorption bands in the ultraviolet-visible (UV-Vis) region. pageplace.de These bands arise from π→π* and n→π* electronic transitions within the conjugated system. The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups. pageplace.de For example, theoretical studies on 4H-benzo[h]chromene derivatives using Time-Dependent Density Functional Theory (TD-DFT) have been used to interpret their electronic spectra and understand the origin of the observed transitions. ekb.eg

The solvent can also play a significant role in the electronic spectra of chromone derivatives. ekb.eg The effect of solvent polarity on the absorption bands can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Computational and Theoretical Studies of 3,6 Dibromochromone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as the widely used B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), offer a balance of computational cost and accuracy for organic molecules. core.ac.ukijcsi.pro These calculations are used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic data.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Key to this understanding is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. plos.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. plos.orgacs.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. plos.orgnih.gov

In studies on various chromone (B188151) derivatives, the HOMO is typically distributed over the benzo-γ-pyrone ring system, while the LUMO's location can vary depending on the substituents. acs.orgresearchgate.net For instance, in one study of chromone-based thiosemicarbazone derivatives, the HOMO was centered on the linker atoms while the LUMO was populated on the terminal chromone unit, indicating a potential for intramolecular charge transfer. acs.org The introduction of two electronegative bromine atoms at the 3- and 6-positions of the chromone skeleton is expected to influence the electron density distribution and the energies of the frontier orbitals. Halogen substitution generally leads to a stabilization (lowering of energy) of the molecule. plos.org A computational study on 3-formylchromones showed that halogen substitution modifies local electrophilic reactivity, which is crucial for biological activity. uchile.cl

Table of Frontier Molecular Orbital (FMO) Data for Selected Chromone Derivatives Note: This data is for illustrative purposes from related compounds, not 3,6-Dibromochromone itself.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Chromone-thiosemicarbazone derivative 3aDFT/B3LYP-5.659-2.6063.053 acs.org
Chromone-thiosemicarbazone derivative 3bDFT/B3LYP-5.786-2.6683.118 acs.org
FlavoneDFT/B3LYP/6-311G(d,p)-6.79-2.224.57 plos.org
3-HydroxyflavoneDFT/B3LYP/6-311G(d,p)-6.42-2.094.33 plos.org

Natural Bond Orbital (NBO) analysis is another computational tool used to study charge transfer and hyperconjugative interactions within the molecule, providing deeper insight into its stability. acs.orgnih.gov

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the core chromone ring is expected to be essentially planar. Theoretical geometry optimization using methods like DFT can confirm this planarity. researchgate.net Studies on related molecules, such as 2-chlorodifluoromethyl-3-methylchromone, have used theoretical calculations to predict the most stable conformer, although crystal packing forces can sometimes favor a different conformation in the solid state. conicet.gov.ar For a relatively rigid structure like this compound, significant conformational isomerism is unlikely. The stability of the molecule is influenced by the delocalization of π-electrons across the fused ring system and the electronic effects of the bromine substituents.

Molecular Docking and Dynamics Simulations (for biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). core.ac.uk This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov In silico studies on 6-substituted 3-formyl chromone derivatives have utilized molecular docking to evaluate their potential as anti-diabetic agents by testing their binding affinity against target proteins like insulin (B600854) degrading enzyme (IDE). nih.govnih.gov For example, 6-isopropyl-3-formyl chromone showed a strong binding energy of -8.5 kcal/mol with IDE. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex. nih.gov A stable complex, indicated by low root-mean-square deviation (RMSD) values over the simulation time (e.g., 100 ns), suggests a favorable and sustained interaction. nih.gov Although no specific docking studies for this compound are available, these methodologies are directly applicable to assess its potential biological targets.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be crucial for structural elucidation and for validating experimental findings.

Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and thus predict ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.net These theoretical predictions, when compared to experimental spectra, can provide unambiguous structural assignment. researchgate.net Studies on chromone-3-carboxylic acid and other derivatives have shown good agreement between experimental and calculated chemical shifts after geometry optimization with methods like B3LYP/6-311++G(d,p). researchgate.net

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. nih.gov These calculations help in assigning the various vibrational modes (stretching, bending) of the molecule. Theoretical spectra for 3-formylchromone calculated at the B3LYP/6-31G(d,p) level have shown good agreement with experimental results. nih.gov While specific predicted spectra for this compound are not published, the established methodologies ensure that such predictions can be readily performed.

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for understanding chemical reactivity and elucidating reaction mechanisms. By analyzing the electronic properties of a molecule, one can predict how and where it is likely to react.

DFT-based reactivity descriptors, such as Fukui and Parr functions, are used to identify the most probable sites for nucleophilic and electrophilic attack on a molecule. uchile.clpsu.edu A study on the reactivity of antitumor 3-formylchromones demonstrated that the presence and position of a chlorine atom significantly altered the local electrophilic reactivity at different carbon atoms within the chromone structure, which could explain differences in their biological activities. uchile.cl This suggests that the bromine atoms in this compound would similarly modulate the reactivity of the pyrone and benzene (B151609) rings.

Furthermore, computational methods can be used to calculate the Bond Dissociation Enthalpy (BDE) for specific bonds. uchile.cl This is particularly useful for studying reactions involving free radicals, as a lower BDE indicates a bond is more easily broken. For phenolic chromones, BDE calculations help evaluate the stability of radical species formed by hydrogen abstraction, which is relevant to understanding antioxidant mechanisms. uchile.clresearchgate.net These theoretical approaches allow chemists to build detailed models of reaction pathways and predict the most likely products of a chemical transformation.

Biological Activities and Pharmacological Potential of 3,6 Dibromochromone

Anticancer and Cytotoxic Activities

There is a significant body of research highlighting the anticancer and cytotoxic potential of chromone (B188151) derivatives. researchgate.netresearchgate.netmdpi.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression. mdpi.com

Furthermore, new chromone derivatives isolated from the marine-derived fungus Penicillium citrinum have demonstrated cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells. mdpi.commdpi.com One of these compounds, epiremisporine H, showed potent cytotoxicity against HT-29 cells and was found to induce apoptosis through the Bcl-2, Bax, and caspase 3 signaling pathways. mdpi.com

The general anticancer potential of the chromone scaffold is well-documented, with various derivatives showing efficacy against a range of cancer cell lines. researchgate.netresearchgate.netnih.gov These findings suggest that 3,6-Dibromochromone, as a member of this class, may warrant investigation for its potential cytotoxic and anticancer properties.

Table 1: Cytotoxic Effects of Selected Chromone Derivatives against Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
Epiremisporine F HT-29 44.77 ± 2.70 mdpi.com
Epiremisporine G HT-29 35.05 ± 3.76 mdpi.com
Epiremisporine H HT-29 21.17 ± 4.89 mdpi.com
Epiremisporine F A549 77.05 ± 2.57 mdpi.com
Epiremisporine G A549 52.30 ± 2.88 mdpi.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-HIV Activity

The chromone skeleton is a structural feature in several compounds with demonstrated anti-HIV activity. nih.govresearchgate.net While there is no specific data on the anti-HIV activity of this compound, research on related compounds provides insights into the potential of this chemical class.

For example, the chromone alkaloid schumannificine, isolated from the rootbark of Schumanniophyton magnificum, has shown activity against HIV. nih.gov Further studies on derivatives of schumannificine indicated that the presence of a piperidine (B6355638) ring and unsubstituted hydroxy groups on the molecule appears to be favorable for anti-HIV activity. nih.gov The proposed mechanism of action for these compounds is the irreversible binding to the gp120 envelope glycoprotein, rather than inhibition of reverse transcriptase or protease. nih.gov

Additionally, a series of 3-benzylidene derivatives of chromanone have been investigated, and the substitution of a thio (S) group for the oxygen at the 1st position resulted in impressive anti-HIV activity. researchgate.net Other chromanone analogs have shown inhibitory activity against HIV-1 integrase strand transfer. researchgate.net The chromanone derivative, 12-oxocalanolide A, has been identified as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against various HIV strains. nih.gov These findings underscore the potential of the chromone and chromanone scaffolds in the development of new anti-HIV agents.

Anti-Helicobacter pylori Activity

Helicobacter pylori is a bacterium associated with various gastric diseases, and there is a continuous search for new antimicrobial agents to combat it. nih.govnih.govplos.org Although no studies have been found that specifically investigate the anti-H. pylori activity of this compound, research into other classes of brominated compounds suggests a potential avenue for exploration. For instance, a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been synthesized and shown to possess antimicrobial activities against several standard bacterial organisms. researchgate.net While structurally different from chromones, this highlights the potential of dibrominated quinone-like structures in antimicrobial applications.

The search for novel anti-H. pylori agents has also focused on the inhibition of key bacterial enzymes, such as urease, which is crucial for the survival of the bacterium in the acidic environment of the stomach. nih.govplos.org

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process that is critical for the survival of H. pylori in the stomach. nih.govbiotech-asia.org Therefore, urease inhibitors are considered potential therapeutic agents for the treatment of H. pylori infections. plos.orgnih.gov

While direct evidence for the urease inhibitory activity of this compound is lacking, studies on other brominated aromatic compounds have shown promise. For example, 4-bromophenyl boronic acid has been reported as a good inhibitor of urease. nih.govresearchgate.net This suggests that the presence of a brominated phenyl ring, a feature related to the structure of this compound, could contribute to urease inhibitory activity. The inhibition of urease can occur through various mechanisms, including interaction with the nickel ions in the active site or binding to catalytically important cysteine residues. nih.gov

Potential as Alkaline Phosphatase Inhibitors

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibitors are of therapeutic interest. nih.govresearchgate.netnih.gov Research into chromone-based compounds has identified them as potential inhibitors of these enzymes. nih.gov

A study on the synthesis and activity of 3,3'-carbonyl-bis(chromones) as mammalian alkaline phosphatase inhibitors provides relevant insights. researchgate.net This study included derivatives with bromine substitutions on the chromone rings. The results indicated that some of these brominated bis(chromone) derivatives exhibited significant inhibition against both tissue non-specific alkaline phosphatase (b-TNAP) and calf intestinal alkaline phosphatase (c-IAP). researchgate.net Interestingly, it was observed that increasing the number of bromine atoms on the chromone structure led to a decrease in the inhibitory activity against b-TNAP. researchgate.net This structure-activity relationship suggests that the position and number of bromine substituents on the chromone ring are critical for the inhibitory potency and selectivity towards different alkaline phosphatase isozymes. These findings strongly suggest that this compound could be a candidate for investigation as an alkaline phosphatase inhibitor.

General Pharmacological Relevance of Chromone Derivatives

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netnih.govmdpi.com Chromone derivatives have been reported to possess a diverse array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and immunomodulatory effects. researchgate.netmdpi.com

The anti-inflammatory properties of chromone derivatives have been attributed to their ability to inhibit various inflammatory mediators. nih.govmdpi.com For example, a novel diphenolic chromone derivative was found to inhibit the activation of p38 MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response. nih.gov

A significant area of research for chromone derivatives is their role as kinase inhibitors. nih.govacs.orgnih.govdrugbank.com Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.govacs.org

Chromone-based compounds have been developed as inhibitors of various kinases, including p38 MAP kinase and protein kinase CK2. nih.govacs.orgnih.gov For example, a series of 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives were synthesized and found to be potent p38α MAP kinase inhibitors, with some compounds showing activity in the low nanomolar range. acs.org Similarly, chromone-2-aminothiazole derivatives have been designed as effective inhibitors of protein kinase CK2, a potential target for anticancer drugs. nih.gov The most potent compound in this series exhibited an IC50 of 0.08 µM against CK2 and possessed potent anti-proliferative activity against HL-60 tumor cells. nih.gov

Given the established role of the chromone scaffold in kinase inhibition, it is plausible that this compound could also exhibit activity against certain tyrosine or protein kinases. The bromine substituents at the 3 and 6 positions would influence the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity for different kinase active sites.

Anti-inflammatory and Antioxidant Properties

Compounds within the chromone family are being explored for their potential pharmacological properties, including anti-inflammatory activities. cymitquimica.com The structural features of this compound, specifically the bromine atoms at the 3 and 6 positions, may contribute to such potential effects, making it a subject of interest for further research in the development of new therapeutic agents. cymitquimica.com However, detailed studies and specific data on the antioxidant activity of this compound are not extensively documented in publicly available research.

Antiviral and Antibacterial Activities

The structural framework of this compound suggests potential for antimicrobial activities. cymitquimica.com The halogenation of the chromone core is a strategy that has been explored in the development of compounds with pharmacological properties. As such, this compound is considered a compound of interest for its potential antimicrobial effects. cymitquimica.com Specific research data detailing the antiviral and antibacterial efficacy of this compound, including spectra of activity and minimum inhibitory concentrations, are limited in the current scientific literature.

Modulation of Biological Pathways (e.g., Lipooxygenase, Cyclooxygenase)

Applications of 3,6 Dibromochromone in Advanced Organic Synthesis

Building Block in Heterocyclic Synthesis

The chromone (B188151) core is a well-established starting point for the synthesis of more complex heterocyclic systems, and the bromine substituents on 3,6-dibromochromone offer reactive handles for further chemical transformations. univen.ac.za The reactivity of the carbon-bromine bond at the C3 position, which is part of an α,β-unsaturated system, and the C6 position on the aromatic ring allows for a variety of coupling and substitution reactions.

Bromochromones are known to be effective substrates in palladium-catalyzed reactions, such as the Heck reaction, where they can be coupled with various alkenes to produce alkenyl-substituted chromones. researchgate.net These resulting structures, particularly styrylchromones, are versatile intermediates themselves, capable of being transformed into a range of other heterocycles including pyrazolines, pyrazoles, 1,2,3-triazoles, and pyrimidines through various cycloaddition and condensation reactions. researchgate.net

Furthermore, studies on closely related isomers, such as 6,8-dibromochromone-3-carbaldehyde, demonstrate the synthetic utility of the dibrominated chromone framework. univen.ac.za This related compound serves as a precursor for the synthesis of corresponding chromone-3-carboxylic acids, showcasing a pathway for functional group manipulation on the pyrone ring. univen.ac.za The general reactivity of the chromone system also includes its ability to act as a diene in Diels-Alder reactions, providing a route to xanthone (B1684191) derivatives, which are another important class of oxygen-containing heterocycles. researchgate.netmdpi.com Although specific examples detailing the use of this compound are not extensively reported, the established reactivity of its structural components points to its significant potential as a foundational block for a diverse array of heterocyclic compounds.

Precursor for Bioactive Molecules

The chromone skeleton is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide spectrum of biological activities. univen.ac.za Halogenation of this scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Consequently, this compound represents a valuable starting material for the synthesis of potential therapeutic agents.

Research into related isomers has provided strong evidence for the utility of dibrominated chromones in drug discovery. For instance, a series of novel 6,8-disubstituted-chromone-3-carboxamides have been synthesized and evaluated as potential anti-tuberculosis agents. univen.ac.za This highlights the role of the brominated chromone core as a pharmacophore for developing new antimicrobial drugs.

Additionally, xanthones, which can be synthesized from chromone precursors, are known for their potent antimicrobial activities. researchgate.netnih.gov The synthesis of structurally diverse xanthones is a key strategy in the search for new anti-infective drug leads. nih.gov The potential for this compound to be converted into novel xanthone structures suggests its utility as a precursor for molecules with potential antibacterial or antifungal properties. Multicomponent reactions, a powerful tool in medicinal chemistry for generating structural complexity, are often used to synthesize bioactive heterocycles, and versatile building blocks like this compound are ideal candidates for inclusion in such synthetic strategies. nih.govresearchgate.net

Role in Catalyst Development or Ligand Design

Based on a review of current scientific literature, there are no prominent or documented examples of this compound being specifically utilized as a primary scaffold for catalyst development or in the design of ligands for transition-metal catalysis. The field of ligand design typically focuses on scaffolds that can form stable and reactive complexes with metals, such as those based on phosphines, amines, or N-heterocyclic carbenes. nih.govnih.govsigmaaldrich.com While heterocyclic compounds are integral to catalysis, the specific structure of this compound does not appear to have been adapted for this purpose to date.

Applications in Materials Science

The chromone framework is increasingly being explored for applications in materials science, particularly for the development of functional organic materials. Chromone-based compounds have been designed for use as light-sensitive media in optical data storage. zioc.ru These materials can undergo UV-induced rearrangements to generate fluorescent products, a photochromic behavior that is essential for write-once-read-many-times (WORM) memory devices. zioc.ru

The potential of this compound as a precursor for functional materials is further underscored by research on related compounds. For example, 3,6-disubstituted xanthones, which are accessible from chromone precursors, are key intermediates in the synthesis of highly fluorescent dyes like rhodamines. mdpi.comnih.gov This connection positions this compound as a potential building block for new fluorescent probes and imaging agents.

Furthermore, the field of crystal engineering leverages non-covalent interactions to design solid-state materials with specific properties. Structural analysis of related brominated chromone derivatives reveals that the molecules self-assemble into ordered supramolecular structures, such as tapes and layers, through a combination of C—H⋯O hydrogen bonds and π-π stacking interactions. researchgate.net The presence and position of halogen atoms can be used to fine-tune these interactions. This capacity for forming organized solid-state architectures suggests that this compound could serve as a valuable scaffold for designing crystalline materials with tailored optical or electronic properties.

Data on Synthetic Utility

Precursor ClassReaction TypeProduct ClassPotential ApplicationReference(s)
BromochromonesHeck ReactionAlkenyl-substituted chromonesHeterocycle Synthesis researchgate.net
StyrylchromonesCycloaddition/CondensationPyrazoles, Pyrimidines, etc.Heterocycle Synthesis researchgate.net
ChromonesDiels-Alder ReactionXanthonesBioactive Molecules researchgate.netmdpi.com
6,8-Dibromochromone derivativesAmidationChromone-3-carboxamidesBioactive Molecules (Anti-TB) univen.ac.za
Chromone-based compoundsUV-induced RearrangementFluorescent ProductsMaterials Science (Data Storage) zioc.ru
Brominated 3-Formylchromones-Supramolecular LayersMaterials Science (Crystal Engineering) researchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of chromones exist, future research will likely focus on developing more efficient, sustainable, and regioselective pathways to 3,6-dibromochromone and its analogues. researchgate.net Traditional approaches often require harsh conditions or multi-step procedures. Modern synthetic chemistry offers several promising avenues for exploration.

Key future directions include:

Metal-Free Dehydrogenation: The use of reagents like hypervalent iodine (e.g., PhIO) to mediate the dehydrogenative oxidation of the corresponding chromanone precursor presents a mild, metal-free alternative for constructing the chromone (B188151) core. beilstein-journals.org

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Heck couplings, could be employed to introduce bromine atoms or other functional groups onto the chromone scaffold with high precision. google.com This allows for the late-stage functionalization of a pre-formed chromone ring.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. diva-portal.org Applying this technology to reactions like the Simonis synthesis or Vilsmeier-Haack reaction could streamline the production of this compound precursors. univen.ac.zaresearchgate.net

Eco-Friendly and Biocatalytic Methods: The development of "green" synthetic routes using environmentally benign solvents and catalysts is a major goal in modern chemistry. researchgate.net Future work could investigate enzymatic halogenation or biotransformation approaches to produce this compound, offering high selectivity and reducing hazardous waste.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesRelevant Precursors
Metal-Catalyzed Cross-CouplingHigh regioselectivity, functional group toleranceDihydroxyacetophenones, Chromone triflates
Dehydrogenative OxidationMild, metal-free conditions3,6-Dibromochromanone
Microwave-Assisted ReactionsRapid reaction times, increased yieldsPhenols, β-keto esters
Biocatalysis/Enzymatic HalogenationHigh selectivity, environmentally friendlyChromone, Pro-chiral precursors

Development of New Derivatives with Enhanced Bioactivity

The chromone nucleus is a versatile template for developing therapeutic agents. acs.orgresearchgate.netijrar.org The presence of two bromine atoms in this compound offers unique opportunities for creating derivatives with enhanced potency and novel mechanisms of action. The introduction of halogens is known to improve the antibacterial activity of chromene derivatives, with tri-halogenated compounds showing particularly high potency. nih.gov

Future research should focus on:

Substitution at Other Positions: While positions 3 and 6 are brominated, other sites on the chromone ring (e.g., C2, C5, C7, C8) are available for modification. Introducing various functional groups—such as alkyl, aryl, amino, or hydroxyl moieties—could systematically build a structure-activity relationship (SAR) profile. For instance, a hydroxyl group at C-5 has been found to be critical for the cytotoxic activity of some chromone derivatives. core.ac.uk

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. This could involve coupling with amino acids, peptides, or other heterocyclic systems to generate compounds with synergistic or dual-targeting capabilities.

Target-Specific Design: Based on computational predictions and initial screening, derivatives can be rationally designed to improve affinity and selectivity for specific biological targets, such as protein kinases, topoisomerases, or monoamine oxidase-B (MAO-B). acs.orgresearchgate.net For example, specific chromone derivatives have been developed as potent inhibitors of the breast cancer resistance protein ABCG2, where a brominated substituent was found to be important for activity. nih.gov

Advanced Mechanistic Understanding through Computational and Experimental Synergy

A deep understanding of a compound's mechanism of action (MoA) is critical for its successful development as a therapeutic agent. nih.gov The synergy between computational modeling and experimental validation provides a powerful platform for elucidating how this compound and its derivatives exert their biological effects.

Future avenues for investigation include:

In Silico Target Prediction: Molecular docking and virtual screening can be used to predict the binding of this compound to a wide range of proteins, helping to identify potential biological targets. researchgate.netnih.gov Computational studies on other halogenated chromones have already been used to explain differences in their biological activities. uchile.cl

Quantum Chemical Calculations: Density Functional Theory (DFT) and other molecular orbital calculations can provide insights into the electronic structure, reactivity, and stability of this compound, helping to rationalize its interaction with biological macromolecules. core.ac.ukuchile.cl

Experimental Target Validation: Predictions from computational studies must be confirmed experimentally. Techniques like Drug Affinity Responsive Target Stability (DARTS) can identify direct binding partners of the compound in cell lysates. nih.gov

Elucidation of Binding Modes: High-resolution structural biology techniques, particularly X-ray crystallography, can reveal the precise binding mode of this compound derivatives within their target proteins. This structural information is invaluable for the rational design of next-generation compounds with improved potency and selectivity.

Broader Application in Drug Discovery and Development

The chromone scaffold has demonstrated potential against a wide spectrum of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. acs.orgbenthamdirect.com Future research should aim to systematically evaluate this compound across a broader range of therapeutic areas.

Key opportunities include:

Anticancer Therapies: Chromones have been investigated as inhibitors of various targets in oncology, including protein kinases (e.g., PI3K/mTOR), topoisomerase, and modulators of key signaling pathways. acs.org The antiproliferative effects of this compound and its derivatives should be screened against diverse cancer cell lines.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Halogenated compounds are known to possess potent antibacterial properties. nih.gov Derivatives of this compound could be evaluated against multidrug-resistant bacterial and fungal strains.

Neuroprotective Agents: Chromone derivatives have been identified as inhibitors of enzymes like MAO-B, which is a target in the treatment of Parkinson's disease. researchgate.net The potential of this compound in the context of neurodegenerative diseases warrants exploration.

Fragment-Based Drug Discovery (FBDD): The this compound core could serve as a valuable fragment in FBDD campaigns. Its specific halogen bonding capabilities and defined shape could provide a strong starting point for growing more complex and potent drug candidates against novel targets.

Potential Therapeutic AreaRelevant Biological Targets
OncologyProtein Kinases (PI3K, mTOR), Topoisomerases, ABC Transporters
Infectious DiseasesBacterial Cell Wall Synthesis Enzymes, Fungal Enzymes
Neurodegenerative DiseasesMonoamine Oxidase-B (MAO-B), Glycogen Synthase Kinase-3 (GSK-3)
Inflammatory DiseasesCyclooxygenase (COX), Lipoxygenase (LOX), NOX4

Potential in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on designing solid-state structures with specific properties by controlling intermolecular interactions. nih.goviitkgp.ac.inias.ac.in The two bromine atoms on the this compound scaffold make it a highly attractive building block for creating novel supramolecular assemblies.

Future research in this area could explore:

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming directional, non-covalent interactions with electron-donating atoms like oxygen or nitrogen. nih.govresearchgate.net This interaction is increasingly recognized as a powerful tool in drug design and materials science. researchgate.net The crystal structures of related bromo-chromones have confirmed the presence of Br···O halogen bonds that direct molecular packing. nih.govresearchgate.net

Supramolecular Synthons: Research can focus on identifying and utilizing the predictable, robust patterns of intermolecular interactions (supramolecular synthons) formed by this compound. These synthons could be used to construct complex, well-defined architectures.

Co-crystal Formation: this compound could be used to form co-crystals with active pharmaceutical ingredients (APIs). This strategy can improve the physicochemical properties of the API, such as solubility, stability, and bioavailability, without altering its chemical structure.

Development of Functional Materials: By exploiting halogen bonding, π-π stacking, and hydrogen bonding, this compound could be self-assembled into porous organic frameworks or other materials with potential applications in gas storage, separation, or catalysis. mpg.de

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dibromochromone, and how do reaction conditions influence yield?

  • Methodology : Begin by comparing bromination techniques (e.g., electrophilic substitution using Br₂ in acetic acid vs. N-bromosuccinimide under UV light). Optimize temperature, solvent polarity (e.g., DCM vs. DMF), and stoichiometry to minimize di-brominated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
  • Data Note : Molecular weight (303.93 g/mol) and empirical formula (C₉H₄Br₂O₂) should be confirmed via high-resolution mass spectrometry (HRMS) to validate synthesis success .

Q. How can researchers characterize the purity of this compound, and what analytical techniques are most reliable?

  • Methodology : Combine spectroscopic methods:

  • ¹H/¹³C NMR : Identify aromatic proton environments and carbonyl (C=O) signals.
  • HPLC-UV : Quantify purity (>95% threshold for pharmacological studies).
  • Melting Point : Compare observed values with literature data to detect impurities .
    • Contradiction Alert : Discrepancies in melting points across studies may arise from polymorphic forms or solvent residues; use differential scanning calorimetry (DSC) for resolution .

Q. What are the primary applications of this compound in foundational organic chemistry research?

  • Methodology : Explore its role as a precursor in heterocyclic synthesis (e.g., fused chromone derivatives) or as a halogenated scaffold for Suzuki-Miyaura cross-coupling reactions. Document reaction conditions (catalyst, base, solvent) systematically .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Perform computational studies (DFT calculations) to map electron density distributions at C-3 and C-5. Validate experimentally by comparing reaction rates with mono-brominated analogs under identical conditions (e.g., methoxy substitution vs. bromine) .
  • Data Contradiction : If observed reactivity conflicts with theoretical predictions, re-evaluate solvent effects or steric hindrance using X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols (e.g., MTT assays for cytotoxicity).

Structural Confirmation : Re-synthesize disputed compounds and validate via NMR/HRMS to rule out synthesis errors .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound-based antimicrobial agents?

  • Methodology :

  • Analog Synthesis : Introduce substituents at C-2/C-7 to modulate lipophilicity (logP) and hydrogen-bonding capacity.
  • Biological Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with controls for membrane permeability (e.g., efflux pump inhibitors).
  • Data Interpretation : Apply multivariate analysis to correlate substituent electronic parameters (Hammett σ) with MIC values .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for better heat dissipation and reproducibility.
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor bromine incorporation in real time.
  • Byproduct Management : Employ scavenger resins (e.g., polymer-supported thiourea) to trap excess Br₂ .

Data Contradiction Analysis Framework

  • Step 1 : Replicate conflicting experiments using identical reagents (e.g., AldrichCPR IDF00137) and protocols .
  • Step 2 : Cross-validate analytical data with orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
  • Step 3 : Publish negative results and methodological details to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,6-Dibromochromone
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Reactant of Route 2
3,6-Dibromochromone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.